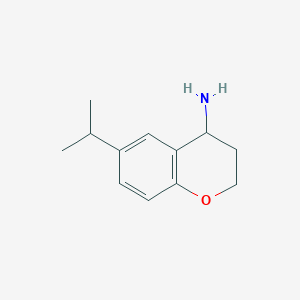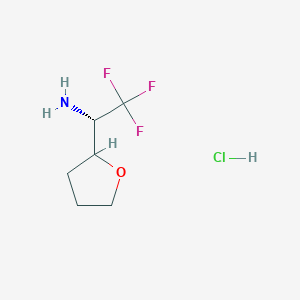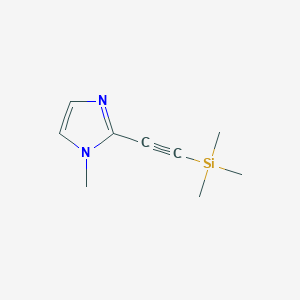![molecular formula C9H7NO2S B13036531 3-Methylthieno[2,3-c]pyridine-7-carboxylicacid](/img/structure/B13036531.png)
3-Methylthieno[2,3-c]pyridine-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid makes it a valuable compound for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of alkylating reagents with carbonyl compounds functionalized by CH-acids, initiated by the Knoevenagel reaction . This reaction is carried out in ethanol with short-term boiling in the presence of triethylamine (Et3N). The probable reaction scheme includes the formation of a Knoevenagel alkene, which is intramolecularly cyclized into a thioxopyridine intermediate. This intermediate undergoes regioselective alkylation and intramolecular cyclization to form the final thienopyridine structure .
Industrial Production Methods
Industrial production methods for 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely applicable.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thienopyridine ring .
Aplicaciones Científicas De Investigación
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, thienopyridine derivatives have been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the kinase’s activity . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making these compounds potential anticancer agents .
Comparación Con Compuestos Similares
3-Methylthieno[2,3-c]pyridine-7-carboxylic acid can be compared with other thienopyridine derivatives, such as:
7-Methylthieno[3,2-b]pyridine: Similar structure but different substitution pattern, leading to distinct biological activities.
Thieno[2,3-b]pyridine derivatives: Known for their pharmacological activities, including anticancer and antiviral properties.
Thieno[2,3-c]pyridine-6-carboxamide: Used as kinase inhibitors in drug discovery programs.
The uniqueness of 3-Methylthieno[2,3-c]pyridine-7-carboxylic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7NO2S |
|---|---|
Peso molecular |
193.22 g/mol |
Nombre IUPAC |
3-methylthieno[2,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c1-5-4-13-8-6(5)2-3-10-7(8)9(11)12/h2-4H,1H3,(H,11,12) |
Clave InChI |
UHNDOKPTJHCBBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C=CN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminothieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036449.png)


![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)





![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)


![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)

